molecular formula C12H14ClN3O B2686584 N-[(4-Chlorophenyl)-cyanomethyl]-2-(dimethylamino)acetamide CAS No. 1645465-06-0

N-[(4-Chlorophenyl)-cyanomethyl]-2-(dimethylamino)acetamide

Cat. No.: B2686584
CAS No.: 1645465-06-0
M. Wt: 251.71
InChI Key: YYYWLIXALDIAJD-UHFFFAOYSA-N
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Description

N-[(4-Chlorophenyl)-cyanomethyl]-2-(dimethylamino)acetamide is a synthetic organic compound characterized by the presence of a chlorophenyl group, a cyanomethyl group, and a dimethylaminoacetamide moiety

Scientific Research Applications

N-[(4-Chlorophenyl)-cyanomethyl]-2-(dimethylamino)acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action would depend on the specific use of the compound. For instance, some acetanilide derivatives are used as pharmaceuticals and their mechanisms of action involve interacting with biological targets such as enzymes or receptors .

Safety and Hazards

The safety and hazards of a compound depend on its specific properties. For example, 4-Chloroacetanilide is classified as an irritant and can cause eye and skin irritation, and may cause respiratory irritation .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. For example, if it has medicinal properties, future research could focus on optimizing its activity and reducing any side effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-Chlorophenyl)-cyanomethyl]-2-(dimethylamino)acetamide typically involves the reaction of 4-chlorobenzyl cyanide with 2-(dimethylamino)acetyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine or sodium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(4-Chlorophenyl)-cyanomethyl]-2-(dimethylamino)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the nitrile group to an amine.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, resulting in the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Primary or secondary amines.

    Substitution: Substituted chlorophenyl derivatives.

Comparison with Similar Compounds

Similar Compounds

  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-Methoxy-5-((phenylamino)methyl)phenol
  • (4-Chlorophenyl)(4-hydroxyphenyl)methanone

Uniqueness

N-[(4-Chlorophenyl)-cyanomethyl]-2-(dimethylamino)acetamide is unique due to the presence of both a cyanomethyl group and a dimethylaminoacetamide moiety, which confer distinct chemical reactivity and biological activity compared to similar compounds. The combination of these functional groups allows for versatile applications in various fields of research and industry.

Properties

IUPAC Name

N-[(4-chlorophenyl)-cyanomethyl]-2-(dimethylamino)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClN3O/c1-16(2)8-12(17)15-11(7-14)9-3-5-10(13)6-4-9/h3-6,11H,8H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYYWLIXALDIAJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC(=O)NC(C#N)C1=CC=C(C=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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